N-(3-methoxyphenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Description
Properties
IUPAC Name |
N-(3-methoxyphenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O/c1-14-11-19(23-16-9-6-10-17(12-16)25-2)24-20(22-14)18(13-21-24)15-7-4-3-5-8-15/h3-13,23H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UINHIYRGCUWIDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)NC3=CC(=CC=C3)OC)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-methoxyphenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention for its diverse biological activities, particularly in therapeutic applications. This article explores the biological activity of this compound based on various research findings, including its anticancer properties, antimicrobial effects, and mechanisms of action.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its ability to interact with various biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. Specifically, this compound has shown significant cytotoxic effects against various cancer cell lines.
Case Studies and Findings
- Cytotoxicity Against Cancer Cell Lines :
- Mechanism of Action :
Comparative Anticancer Activity Table
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| N-(3-methoxyphenyl)-5-methyl-3-phenyl... | MCF7 | 0.01 |
| N-(3-methoxyphenyl)-5-methyl-3-phenyl... | NCI-H460 | 0.03 |
| Ethyl-1-(2-hydroxy-3-aroxypropyl)... | A549 | 26 |
| 1-(3-(4-chlorophenoxy)... | MCF7 | 0.46 |
Antimicrobial Activity
The antimicrobial properties of pyrazolo[1,5-a]pyrimidine derivatives have also been investigated. This compound demonstrated significant antibacterial activity against a range of bacterial strains.
Research Findings
-
Antibiofilm and Anti-quorum Sensing :
- A recent study reported that pyrazolo[1,5-a]pyrimidine derivatives showed improved efficacy against bacterial isolates through antibiofilm and anti-quorum sensing activities . The compound exhibited a favorable profile in disrupting biofilm formation, which is critical in treating chronic infections.
- Minimum Inhibitory Concentration (MIC) :
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
Pyrazolo[1,5-a]pyrimidine derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of key analogues:
Key Observations:
R³ Substituent Effects: Fluorine at the 4-position of the phenyl ring (e.g., 3-(4-fluorophenyl)) improves potency against M. tuberculosis due to enhanced electronic interactions and metabolic stability . The target compound’s 3-phenyl group lacks this effect but may compensate with the methoxy group’s solubility benefits. Methoxy at the 3-position (target compound) vs.
R⁵ Substituent Trends :
- A 5-methyl group (common in the target compound and others) is associated with balanced lipophilicity and activity. Bulkier groups (e.g., 5-(4-isopropylphenyl) in ) may hinder binding, while aryl groups (e.g., 5-phenyl) enhance potency .
Amine Substituent Impact :
- Pyridinylmethyl amines (e.g., N-(pyridin-2-ylmethyl)) improve solubility and microsomal stability compared to aryl amines (e.g., N-(3-methoxyphenyl)) . However, aryl amines like the target compound may exhibit unique target selectivity.
Triazolo vs. Pyrazolo Cores :
- Triazolopyrimidines () generally show lower anti-mycobacterial activity compared to pyrazolo analogues, likely due to differences in hydrogen-bonding capacity and core rigidity .
Physicochemical and Pharmacokinetic Properties
- Solubility : Methoxy groups (target compound) improve aqueous solubility compared to halogenated analogues but may reduce membrane permeability .
- hERG Liability : Pyridinylmethyl-substituted compounds () show reduced hERG channel inhibition compared to aryl amines, a critical factor in cardiac safety .
Q & A
What are the key synthetic pathways for N-(3-methoxyphenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine?
The synthesis typically involves multi-step reactions:
- Core formation : Cyclization of precursors like aminopyrazoles with β-diketones or α,β-unsaturated ketones under reflux conditions (e.g., in ethanol or dichloromethane) .
- Substituent introduction : The 3-methoxyphenyl and phenyl groups are introduced via nucleophilic substitution or palladium-catalyzed coupling reactions. Triethylamine is often used as a catalyst .
- Purification : Techniques like column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol or acetonitrile) ensure high purity (>95%) .
Which analytical techniques are critical for structural confirmation?
- NMR spectroscopy : H and C NMR identify substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons at δ 6.5–8.0 ppm) .
- Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., m/z 362.4 for CHFNO) .
- HPLC : Purity assessment using C18 columns with acetonitrile/water mobile phases .
How do structural modifications influence bioactivity in pyrazolo[1,5-a]pyrimidines?
- Substituent effects :
- SAR studies : Fluorine or chlorine substitutions at the 4-position of phenyl rings (e.g., 4-fluorophenyl) improve antiviral activity by 3–5-fold in plaque reduction assays .
How can contradictory bioactivity data across studies be resolved?
- Assay standardization : Compare IC values under consistent conditions (e.g., cell lines, incubation time). For example, discrepancies in anticancer activity may arise from using HeLa vs. MCF-7 cells .
- Structural validation : Ensure synthesized compounds are identical via X-ray crystallography (e.g., C–H···π interactions in the pyrazolo core ).
- Solubility adjustments : Use DMSO concentrations ≤0.1% to avoid false negatives in cell-based assays .
What reaction conditions optimize yield in large-scale synthesis?
- Catalysts : Use Pd(PPh) for Suzuki-Miyaura couplings (yield: 75–85%) .
- Temperature control : Microwave-assisted synthesis at 120°C reduces reaction time (2 hours vs. 24 hours conventional) .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance intermediate solubility but require rigorous drying to avoid hydrolysis .
What methodologies elucidate the compound’s mechanism of action?
- Kinase inhibition assays : Screen against a panel of 50+ kinases (e.g., EGFR, VEGFR2) using ADP-Glo™ kits. IC values <1 µM suggest therapeutic potential .
- Molecular docking : AutoDock Vina simulations reveal hydrogen bonding between the methoxy group and kinase hinge regions (e.g., ATP-binding site of CDK2) .
- Cellular uptake studies : LC-MS/MS quantifies intracellular concentrations in cancer cells (e.g., 15 µM after 24 hours in A549 cells) .
How can crystallization data guide derivative design?
- X-ray diffraction : Reveals planar pyrazolo[1,5-a]pyrimidine cores with dihedral angles <10° between substituents, favoring π-π stacking with target proteins .
- Packing motifs : Intermolecular C–H···O interactions (2.8–3.2 Å) in the crystal lattice suggest strategies to improve thermodynamic stability .
What strategies improve pharmacokinetic properties?
- LogP optimization : Introduce polar groups (e.g., morpholine) to reduce LogP from 4.2 to 3.5, enhancing aqueous solubility .
- Metabolic stability : Replace labile esters with amides (t in liver microsomes increases from 12 to 45 minutes) .
How are impurities monitored during synthesis?
- TLC tracking : Use silica plates with UV detection (R values: 0.3 for product, 0.6 for unreacted starting material) .
- HPLC-MS : Detect and quantify byproducts (e.g., de-methylated analogs at m/z 348.4) with a limit of detection (LOD) of 0.1% .
What in vitro models validate therapeutic potential?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
